

naphthazarin hydrogen bond strength comparison derivatives

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Compound Focus: Naphthazarin

CAS No.: 475-38-7

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Hydrogen Bond Strength & Properties Comparison

The table below summarizes the hydrogen bond strength and key properties of **naphthazarin** and its derivatives based on computational studies.

Compound Name	Substituents	Reported Hydrogen Bond Strength/Properties	Key Experimental Evidence (Computational)	Reference
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| **Naphthazarin (Parent)** | 5,8-dihydroxy-1,4-naphthoquinone | - Double intramolecular H-bonds form two quasi-rings.

- Proton transfer energy barrier: **Stepwise** ~6.5 kcal/mol; **Concerted** ~9.0 kcal/mol.
- Tunneling frequency: **Stepwise** > **Concerted**. | - Two-dimensional Potential Energy Surface (PES) analysis.
- O-H/O-D vibrational energy level calculation.
- AIM theory analysis. | [1] [2] [3] | | **2,3-Dimethylnaphthazarin** | 2,3-dimethyl | - Intramolecular H-bond stronger in the **Proton Transferred (PT) form** than in the molecular form.
- Proton transfer occurs in both gas and solid phases.
- Broad IR absorption: 700-1700 cm^{-1} & 2300-3400 cm^{-1} (gas phase). | - Car-Parrinello Molecular Dynamics (CPMD).
- Atoms in Molecules (AIM) theory.

- IR spectra from velocity autocorrelation function. | [4] [5] | | **2,3-Dimethoxy-6-methylnaphthazarin** | 2,3-dimethoxy, 6-methyl | - Proton transfer events are **more frequent in the solid state** than in the gas phase.
- Stronger environmental influence on bridged proton dynamics.
- Single broad IR absorption: 700-3100 cm^{-1} (solid state). | - CPMD simulations in gas and crystalline phases.
- Analysis of proton transfer events.
- Power spectra from atomic velocity. | [4] [5] | | **Methyl-Substituted Derivatives** | Various methyl groups | - **Intramolecular H-bond strength generally increases** with methyl substitution at different positions on the **naphthazarin** core. | - Density Functional Theory (DFT) at B3LYP/6-311++G level.
- Natural Bond Orbital (NBO) analysis.
- Proton chemical shift calculations. | [6] | | **Bromine & Hydroxy-Substituted 1,4-NQ** | -Br and -OH groups | - **-OH group influence on molecular core > -Br**.
- **-Br has a major impact on H-bridge dynamics**.
- **Cooperative substituent effect** observed in double-bridged systems: -Br influence is mediated by cooperative proton transfer. | - Static DFT and CPMD simulations (ω B97XD functional).
- Analysis of proton reaction path and cooperative effects. | [3] |

Key Experimental Methodologies

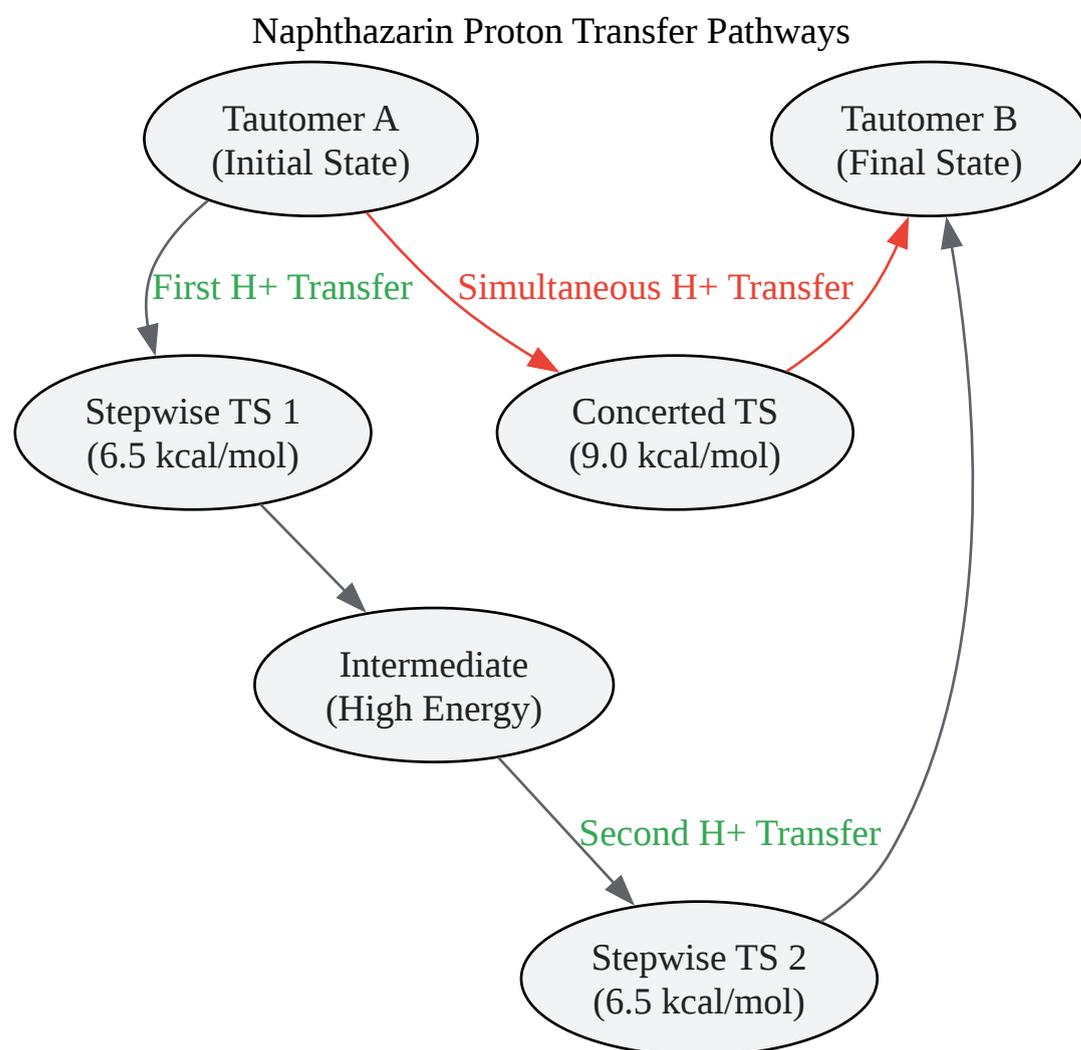
The data in the comparison table is derived from advanced computational chemistry protocols. Here are the details of the key methodologies cited:

- **Two-Dimensional Potential Energy Surface (PES) Analysis** [1] [2]: This method models the proton transfer process by coupling the O-H stretching and in-plane bending vibrations. The potential energy surface is constructed using geometrical parameters (O-O distance, O-H distance, and H-O-O angle) from *ab initio* calculations. This surface is then used to compute vibrational energy levels and tunneling frequencies for stepwise and concerted proton transfers.
- **Density Functional Theory (DFT) and Natural Bond Orbital (NBO) Analysis** [6] [3]: Studies typically employ functionals like B3LYP or ω B97XD with a 6-311++G basis set. Calculations involve full geometry optimization, frequency analysis, and natural bond orbital analysis to investigate electron density, bond orders, and steric effects. The hydrogen bond strength is often inferred from the energy difference between hydrogen-bonded and non-hydrogen-bonded rotamers, proton chemical shifts, and vibrational frequency shifts.

- **Car-Parrinello Molecular Dynamics (CPMD)** [4] [5] [3]: This method uses *ab initio* molecular dynamics to simulate nuclear motion and electron transfer simultaneously. Simulations are run in both the gas phase and the solid state (crystalline phase) to study proton transfer phenomena. Vibrational signatures (IR spectra) are obtained by applying a Fourier transform to the autocorrelation function of atomic velocity from the trajectories.
- **Atoms in Molecules (AIM) Theory and Energy Decomposition** [4] [5]: AIM theory analyzes the topology of the electron density at bond critical points to characterize hydrogen bond strength and nature. Additionally, Symmetry-Adapted Perturbation Theory (SAPT) is used to decompose the interaction energy in dimers into components (electrostatics, dispersion, induction), revealing that dispersion is the primary stabilizing force in the crystalline structures of these derivatives.

Proton Transfer Pathways in Naphthazarin

The proton transfer process in **naphthazarin** involves moving hydrogen atoms within the intramolecular hydrogen bonds, which can occur in different sequences with distinct energy barriers.



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Influencing Factors on Hydrogen Bond Strength

- **Substituent Effects:** Electron-donating groups like methyl (-Me) and methoxy (-OMe) can strengthen intramolecular hydrogen bonds [6]. Heavy atoms like bromine (-Br) exert a significant influence on hydrogen bridge dynamics primarily through inductive effects [3].
- **Cooperative Effects:** In systems with two hydrogen bonds, proton transfer events can be coupled. The influence of a substituent can be mediated or enhanced by this cooperation, leading to a **secondary substituent effect** [3].
- **Environmental Effects:** The phase of the system significantly impacts proton dynamics. For example, proton transfer can be more frequent in the crystalline solid state than in the gas phase due to packing forces and intermolecular interactions [4] [5].

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